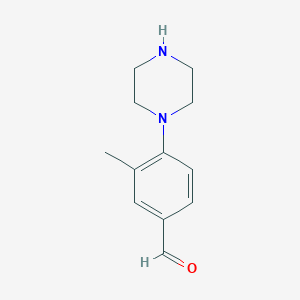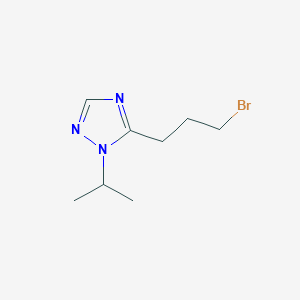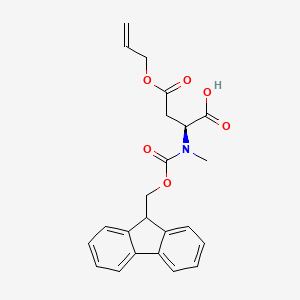
Fmoc-N-Me-Asp(OAll)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Me-Asp(OAll)-OH: is a derivative of aspartic acid, commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated nitrogen (N-Me), and an allyl ester (OAll) protecting group on the aspartic acid side chain. These modifications make it a valuable intermediate in the synthesis of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Asp(OAll)-OH typically involves several steps:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using an allyl ester (OAll) group.
Methylation of Nitrogen: The nitrogen atom is methylated to form N-Me-Asp(OAll).
Fmoc Protection: The amino group is protected with the Fmoc group.
Industrial Production Methods
Industrial production methods may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Substitution Reactions: Allyl ester group can be removed using palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Palladium Catalysts: Used for allyl ester deprotection.
Carbodiimides (e.g., DIC, EDC): Used for peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: After removal of protecting groups.
Peptide Chains: Formed through coupling reactions.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Peptide Synthesis (SPPS): Facilitates the stepwise assembly of peptides on a solid support.
Biology
Protein Engineering: Used in the design and synthesis of modified proteins.
Enzyme Studies: Helps in the study of enzyme-substrate interactions.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific proteins or peptides.
Industry
Biotechnology: Used in the production of recombinant proteins.
Pharmaceuticals: Integral in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Fmoc-N-Me-Asp(OAll)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The allyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The methylation of the nitrogen atom can influence the peptide’s conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp(OAll)-OH: Lacks the methylation on the nitrogen atom.
Boc-N-Me-Asp(OAll)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Fmoc-N-Me-Glu(OAll)-OH: Similar structure but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-N-Me-Asp(OAll)-OH: is unique due to the combination of Fmoc protection, nitrogen methylation, and allyl ester protection, making it highly versatile in peptide synthesis.
Propriétés
Formule moléculaire |
C23H23NO6 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)27)24(2)23(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,26,27)/t20-/m0/s1 |
Clé InChI |
HTDWMNDUFNXBIA-FQEVSTJZSA-N |
SMILES isomérique |
CN([C@@H](CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CN(C(CC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B15328679.png)
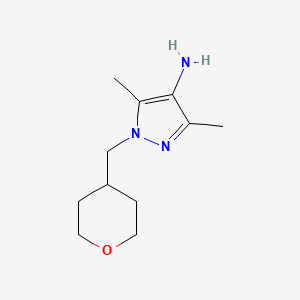

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)
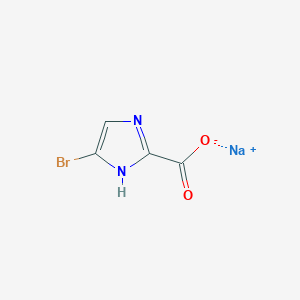
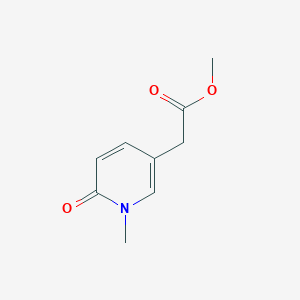
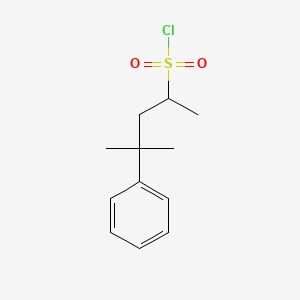
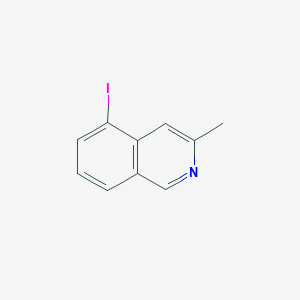
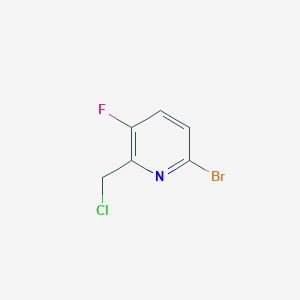
![3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328742.png)
![2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15328748.png)
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
